4-Bromo-1,2-di(methanesulfonyl)benzene

Description

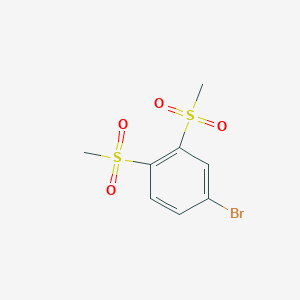

4-Bromo-1,2-di(methanesulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with one bromine atom and two methanesulfonyl (-SO₂CH₃) groups at the 1, 2, and 4 positions.

Properties

CAS No. |

648905-19-5 |

|---|---|

Molecular Formula |

C8H9BrO4S2 |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

4-bromo-1,2-bis(methylsulfonyl)benzene |

InChI |

InChI=1S/C8H9BrO4S2/c1-14(10,11)7-4-3-6(9)5-8(7)15(2,12)13/h3-5H,1-2H3 |

InChI Key |

ORJPWVLQWWBGBD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-di(methanesulfonyl)benzene typically involves the bromination of 1,2-di(methanesulfonyl)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-di(methanesulfonyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is an electron-withdrawing group.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.

Nucleophilic Substitution: Products include compounds where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-1,2-di(methanesulfonyl)benzene has the following chemical formula: C9H10BrO4S2. The presence of bromine and methanesulfonyl groups contributes to its reactivity and solubility in various solvents, making it suitable for multiple applications.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be utilized to create complex molecules through reactions such as nucleophilic substitution and coupling reactions. For instance, it may be involved in the synthesis of anti-cancer agents and other therapeutics due to its ability to form stable intermediates .

- Biological Activity :

Agrochemical Applications

- Pesticide Development :

- Herbicide Formulations :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-di(methanesulfonyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and methanesulfonyl groups influence the electron density on the benzene ring, making it susceptible to various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key properties of 4-Bromo-1,2-di(methanesulfonyl)benzene with analogous brominated benzene derivatives:

*Hypothetical data inferred from analogous structures.

†Calculated based on substituent contributions.

‡Predicted based on functional group behavior.

Key Research Findings

Electronic Effects: Methanesulfonyl and bromine groups are strongly electron-withdrawing, making this compound less nucleophilic than amino- or methoxy-substituted analogs (e.g., 4-Bromo-1,2-diaminobenzene or 4-Bromo-2-methoxy derivatives ). This property enhances its stability in electrophilic reactions. In contrast, 4-Bromo-1,2-dichlorobenzene exhibits moderate electron withdrawal, favoring its use in halogen-exchange reactions.

Reactivity and Applications: The methanesulfonyl groups in this compound may act as leaving groups or participate in nucleophilic aromatic substitution, similar to bis(methanesulfonyl)phenylhydrazine . 4-Bromo-1,2-diaminobenzene is more reactive in diazotization or condensation reactions due to its amino groups.

Solubility Trends :

Limitations and Gaps in Data

- Direct experimental data (e.g., melting points, synthetic protocols) for this compound are absent in the provided evidence. Predictions rely on structurally related compounds.

- Applications inferred from functional group chemistry require validation through targeted studies.

Biological Activity

4-Bromo-1,2-di(methanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two methanesulfonyl groups. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

- Molecular Formula: C8H9BrO4S2

- Molecular Weight: 313.2 g/mol

- CAS Number: 648905-19-5

- IUPAC Name: 4-bromo-1,2-bis(methylsulfonyl)benzene

The presence of the bromine atom and methanesulfonyl groups influences the compound's reactivity, making it suitable for various chemical transformations such as electrophilic aromatic substitution and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its electrophilic nature. The bromine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the benzene ring. This property allows the compound to form reactive intermediates that can interact with nucleophiles in biological systems .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Activity

A study focused on related sulfonyl compounds demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While direct studies on this compound are sparse, its structural similarities to other active compounds suggest potential efficacy in this area .

Case Studies

-

Synthesis and Evaluation of Sulfonyl Compounds:

A series of sulfonyl compounds were synthesized and evaluated for their biological activities. Among these, some demonstrated notable antibacterial effects. The structure-activity relationship indicated that the presence of bromine and methanesulfonyl groups could enhance antimicrobial properties . -

Mechanistic Insights:

Research into the mechanism of action revealed that compounds similar to this compound might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This suggests a potential for developing new antibiotics based on its structure .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial potential | Contains bromine and two methanesulfonyl groups |

| 4-Bromo-1,2-(methylenedioxy)benzene | Moderate antibacterial | Contains methylenedioxy instead of methanesulfonyl groups |

| 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene | Antifungal properties | Additional methyl groups enhance activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.